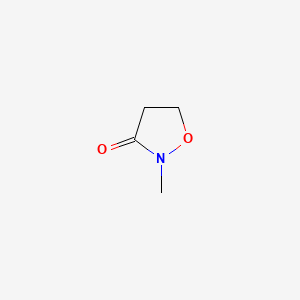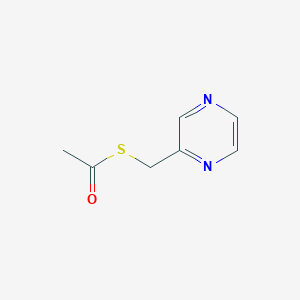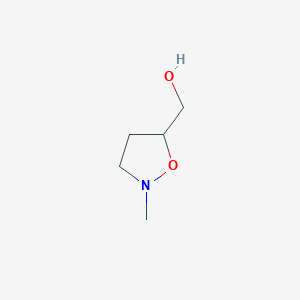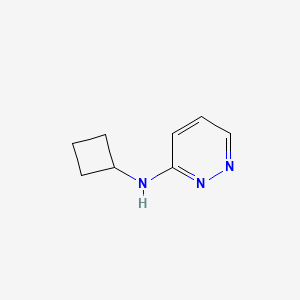
6-(4-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with hydroxynaphthyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6-hydroxynaphthalene-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a suitable base, followed by cyclization with guanidine to form the pyrimidinone ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one.
Reduction: Formation of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-aminophenyl)pyrimidin-4(1H)-one.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Fluorescent Probes: The compound’s fluorescence properties can be exploited to monitor biological processes or detect specific biomolecules.
Material Science: Its electronic properties can be harnessed in the design of organic electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one: Lacks the nitro group, which may affect its reactivity and applications.
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methylphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of a nitro group, potentially altering its chemical and physical properties.
Uniqueness
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxynaphthyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from its analogs.
Propiedades
Número CAS |
651720-53-5 |
|---|---|
Fórmula molecular |
C20H13N3O4 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-(6-hydroxynaphthalen-2-yl)-4-(4-nitrophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H13N3O4/c24-17-8-5-13-9-15(2-1-14(13)10-17)20-21-18(11-19(25)22-20)12-3-6-16(7-4-12)23(26)27/h1-11,24H,(H,21,22,25) |
Clave InChI |
CVEQWXFZUCIQGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)


![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)








